5-Butyl-5-phenyl-2-pyrrolidinone
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Overview
Description
5-Butyl-5-phenylpyrrolidin-2-one is a compound belonging to the pyrrolidinone family, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to induce significant pharmaceutical effects . The presence of the pyrrolidinone moiety in both natural and synthetic compounds has garnered significant attention for the development of novel therapeutic agents .
Preparation Methods
The synthesis of 5-butyl-5-phenylpyrrolidin-2-one can be achieved through various methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Another method includes the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . Industrial production methods often involve the optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-Butyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Butyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-butyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound can interact with proteins such as Akt, which plays a crucial role in cell signaling pathways . This interaction can lead to various biological effects, including the modulation of cell growth and survival.
Comparison with Similar Compounds
5-Butyl-5-phenylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and biological activities. The uniqueness of 5-butyl-5-phenylpyrrolidin-2-one lies in its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Properties
CAS No. |
6139-27-1 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
5-butyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-14(11-9-13(16)15-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,16) |
InChI Key |
CHOKEQLKMIBXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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